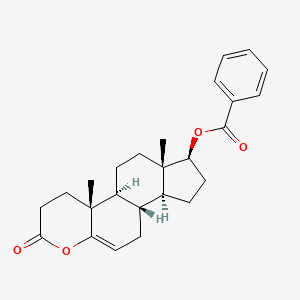

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Role in Steroid Hormone Regulation

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, as part of the study of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), contributes significantly to the regulation of steroid hormones, including estrogens and androgens. 17beta-HSDs catalyze the conversion between 17-ketosteroids and 17beta-hydroxysteroids, playing a critical role in the final steps of sex steroid biosynthesis. These enzymes are widespread across human tissues, not only in classical steroidogenic organs like the testes, ovaries, and placenta but also in various peripheral tissues, indicating a broad regulatory role in hormone action throughout the body. Research highlights the therapeutic potential of targeting specific 17beta-HSD isozymes for selective drug action to control concentrations of estrogens and androgens, which is crucial for treating hormone-sensitive pathologies such as various cancers and metabolic diseases (Poirier, 2003).

Inhibitors of 17beta-HSDs

In the context of therapeutic applications, inhibitors of 17beta-HSDs are of particular interest due to their role in controlling the active levels of sex steroids that drive pathologies like breast, ovarian, and prostate cancers, as well as conditions like acne and hirsutism. These inhibitors serve not only as tools for elucidating the biological roles of 17beta-HSDs in various systems but also as potential therapeutic agents. The advancement in the development of novel inhibitors for these enzymes, particularly those that are selective towards specific 17beta-HSD isoforms, underscores the importance of this area of research for medical science and pharmacology (Poirier, 2009).

Antioxidant and Radical Scavenging Activity

Beyond hormonal regulation, compounds structurally related to (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, such as chromones and their derivatives, have been explored for their antioxidant properties. These compounds, found in various natural sources, demonstrate significant physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects, attributed to their ability to neutralize active oxygen species and interrupt free radical processes. This indicates a potential for such molecules in preventing or mitigating cell impairment leading to various diseases, showcasing the broader applicability of this chemical framework in biomedical research (Yadav et al., 2014).

特性

IUPAC Name |

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCSVFIMJJFFZ-ROECFKKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747132 |

Source

|

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one | |

CAS RN |

71996-13-9 |

Source

|

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(](/img/no-structure.png)

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)